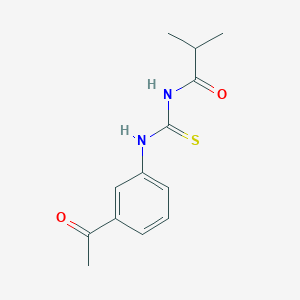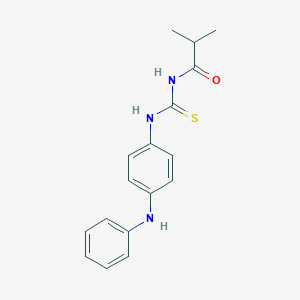![molecular formula C21H18Cl2N2O4S B319046 2-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B319046.png)
2-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes dichlorophenoxy and methylanilino sulfonyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with appropriate amines and sulfonyl chlorides under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
化学反应分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
相似化合物的比较
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide
- 2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide
- 2-(2,4-dichlorophenoxy)-N-(3-methylphenyl)acetamide
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylanilino sulfonyl group, in particular, differentiates it from other similar compounds and contributes to its specific applications and mechanism of action.
属性
分子式 |
C21H18Cl2N2O4S |
|---|---|
分子量 |
465.3 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-25(17-5-3-2-4-6-17)30(27,28)18-10-8-16(9-11-18)24-21(26)14-29-20-12-7-15(22)13-19(20)23/h2-13H,14H2,1H3,(H,24,26) |
InChI 键 |
LSEBUFDMEJYJAO-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[(isobutyrylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B318963.png)

![Methyl 2-{[(isobutyrylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B318966.png)
![methyl 2-{[(isobutyrylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B318968.png)
![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318969.png)
![Propyl 4-{[(isobutyrylamino)carbothioyl]amino}benzoate](/img/structure/B318972.png)
![Ethyl 4-{[(isobutyrylamino)carbothioyl]amino}benzoate](/img/structure/B318973.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318975.png)
![2-{[(isobutyrylamino)carbothioyl]amino}-N-phenylbenzamide](/img/structure/B318978.png)
![2-methyl-N-[(2,4,6-trimethylphenyl)carbamothioyl]propanamide](/img/structure/B318979.png)
![N-[(4-cyanophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318982.png)
![2-methyl-N-[(4-phenoxyphenyl)carbamothioyl]propanamide](/img/structure/B318984.png)

![N-[(4-acetylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318986.png)
